molecular formula C6H13NO2 B14684713 3,3-Dimethylbutyl nitrite CAS No. 24330-48-1

3,3-Dimethylbutyl nitrite

Cat. No.: B14684713
CAS No.: 24330-48-1
M. Wt: 131.17 g/mol
InChI Key: QOBYXWJFHUFUFL-UHFFFAOYSA-N
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Description

3,3-Dimethylbutyl nitrite is an organic compound with the molecular formula C6H13NO2. It is a nitrite ester derived from 3,3-dimethylbutanol. This compound is known for its applications in various chemical reactions and industrial processes. It is a colorless to pale yellow liquid with a characteristic odor.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethylbutyl nitrite typically involves the esterification of 3,3-dimethylbutanol with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the nitrite ester. The general reaction can be represented as follows:

3,3-Dimethylbutanol+Nitrous Acid3,3-Dimethylbutyl Nitrite+Water\text{3,3-Dimethylbutanol} + \text{Nitrous Acid} \rightarrow \text{this compound} + \text{Water} 3,3-Dimethylbutanol+Nitrous Acid→3,3-Dimethylbutyl Nitrite+Water

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of nitrous acid to a solution of 3,3-dimethylbutanol. The reaction is typically carried out in a reactor equipped with cooling systems to maintain the desired temperature and prevent decomposition of the product. The resulting nitrite ester is then purified through distillation.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylbutyl nitrite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted nitrites or other derivatives.

Scientific Research Applications

3,3-Dimethylbutyl nitrite has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Studied for its potential effects on biological systems, particularly in the context of nitrite metabolism.

    Medicine: Investigated for its potential therapeutic applications, including vasodilation and treatment of certain medical conditions.

    Industry: Utilized in the production of other chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3,3-dimethylbutyl nitrite involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator that relaxes smooth muscles and dilates blood vessels. This action is mediated through the activation of the enzyme guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP) in the cells. The elevated cGMP levels lead to smooth muscle relaxation and vasodilation.

Comparison with Similar Compounds

    Amyl Nitrite: Another nitrite ester with similar vasodilatory effects.

    Butyl Nitrite: Shares similar chemical properties and applications.

    Isobutyl Nitrite: Used in similar industrial and medical applications.

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Properties

CAS No.

24330-48-1

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

3,3-dimethylbutyl nitrite

InChI

InChI=1S/C6H13NO2/c1-6(2,3)4-5-9-7-8/h4-5H2,1-3H3

InChI Key

QOBYXWJFHUFUFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCON=O

Origin of Product

United States

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